molecular formula C22H37Cl2NO3 B13729283 2,4-D-tetradecylammonium CAS No. 28685-18-9

2,4-D-tetradecylammonium

Cat. No.: B13729283
CAS No.: 28685-18-9
M. Wt: 434.4 g/mol
InChI Key: DLDBIAPNKRBPRS-UHFFFAOYSA-N
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Scientific Research Applications

Agricultural Applications

Herbicide Efficacy

2,4-D-tetradecylammonium is primarily utilized as a herbicide in agriculture. Its effectiveness in controlling broadleaf weeds while being less harmful to grasses makes it a popular choice among farmers. Research indicates that formulations based on 2,4-D exhibit significant herbicidal activity against various weed species, which can be enhanced through the use of ionic liquids derived from the compound .

Case Study: Greenhouse Studies

In greenhouse settings, studies have shown that ionic liquids based on this compound demonstrate comparable or superior efficacy relative to conventional formulations . This suggests that the compound not only retains its herbicidal properties but may also offer improved environmental safety profiles due to reduced volatility and enhanced stability.

Environmental Applications

Soil and Water Remediation

The application of this compound in soil and water remediation is an emerging area of research. Its ability to interact with soil organic matter enhances the retention of nutrients and reduces leaching into groundwater . Moreover, studies have indicated that this compound can be used to mitigate the effects of contaminants in aquatic environments by promoting the growth of beneficial microorganisms that degrade pollutants .

Data Table: Efficacy of this compound in Remediation

Application AreaEfficacyReference
Soil Nutrient RetentionHigh
Aquatic Contaminant DegradationModerate

Biomedical Applications

Drug Delivery Systems

Recent advancements suggest that this compound can be integrated into drug delivery systems due to its surfactant properties. Its ability to form stable micelles allows for the encapsulation and controlled release of therapeutic agents . The hydrophilic-lipophilic balance of this compound makes it suitable for delivering both hydrophilic and lipophilic drugs.

Case Study: Hydrogel Formulations

Hydrogels incorporating this compound have been explored for their potential in tissue engineering and regenerative medicine. These hydrogels can mimic extracellular matrices, providing a conducive environment for cell growth and differentiation while facilitating targeted drug delivery .

Toxicological Studies

Despite its applications, the toxicological profile of this compound warrants careful consideration. Reports indicate that exposure can lead to systemic toxicity, particularly through dermal absorption during agricultural use . Understanding these risks is crucial for developing safety guidelines and protective measures for agricultural workers.

Data Table: Toxicity Levels Associated with 2,4-D Exposure

Exposure RouteToxicity LevelReference
Dermal AbsorptionHigh
InhalationModerate

Mechanism of Action

Biological Activity

2,4-D-tetradecylammonium is a quaternary ammonium compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This article explores the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and effects on various biological systems.

This compound is an alkyl ammonium salt that exhibits surfactant properties. It functions primarily as a herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. The compound disrupts normal cellular processes in plants, causing abnormal cell division and elongation.

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Key findings include:

  • Absorption and Distribution : Following exposure, 2,4-D is rapidly absorbed and distributed in tissues such as the liver, kidneys, and brain. Studies show that it undergoes extensive metabolism with significant urinary excretion .
  • Acute Toxicity : In animal studies, acute exposure to high doses (250 mg/kg body weight) resulted in neurotoxic effects such as altered gait and decreased motor activity .
  • Chronic Toxicity : Long-term exposure has been linked to kidney damage and other systemic effects. In chronic studies on rats and mice, dose-related kidney damage was observed at doses above 15 mg/kg body weight per day .

Case Study 1: Human Poisoning Incident

A notable case involved a young female farmer in Ethiopia who ingested 2,4-D in a suicide attempt. She presented with severe symptoms resembling organophosphate poisoning but was later confirmed to have ingested 2,4-D. Despite intensive care efforts including mechanical ventilation and urinary alkalization to enhance elimination of the compound, she succumbed to the poisoning several days later .

Case Study 2: Environmental Impact on Amphibians

Research conducted on the effects of 2,4-D-based herbicides on amphibians revealed that exposure to environmentally relevant concentrations caused significant mortality and malformations in Physalaemus cuvieri tadpoles. The study highlighted the compound's potential ecological risks due to its widespread agricultural use .

Summary of Research Findings

Study Type Findings
Acute ToxicityNeurotoxic effects at high doses; rapid absorption and distribution in tissues .
Chronic ToxicityKidney damage observed at doses above 15 mg/kg body weight per day; no carcinogenic potential .
Human PoisoningSevere symptoms; treatment delay led to poor outcomes .
Environmental ImpactSignificant mortality and malformations in amphibians exposed to herbicides containing 2,4-D .

Properties

CAS No.

28685-18-9

Molecular Formula

C22H37Cl2NO3

Molecular Weight

434.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;tetradecan-1-amine

InChI

InChI=1S/C14H31N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-15H2,1H3;1-3H,4H2,(H,11,12)

InChI Key

DLDBIAPNKRBPRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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